
1-Methyl-1-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-propylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the same carbon atom.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-propylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexane with propyl and methyl groups. This can be done using Friedel-Crafts alkylation, where cyclohexane reacts with propyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of zinc alkyls, where cyclohexane is treated with zinc propyl and zinc methyl reagents .
Analyse Chemischer Reaktionen
1-Methyl-1-propylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.
Dehydrogenation: This reaction involves the removal of hydrogen atoms, often using catalysts like platinum or palladium, to form unsaturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-propylcyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes. Its behavior in different chemical reactions provides insights into reaction mechanisms and kinetics.
Biology: While not directly used in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Medicine: Research into cycloalkane derivatives explores their potential as pharmaceutical agents, particularly in drug design and development.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-propylcyclohexane in chemical reactions involves the interaction of its cyclohexane ring and substituents with various reagents. For example, in oxidation reactions, the methyl and propyl groups can be targeted by oxidizing agents to form corresponding alcohols or acids. The cyclohexane ring’s stability and reactivity are influenced by the presence of these substituents, affecting the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-propylcyclohexane can be compared with other similar cycloalkanes, such as:
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A cyclohexane ring with a single methyl group.
1-Propylcyclohexane: A cyclohexane ring with a single propyl group.
1-Methyl-1-ethylcyclohexane: A cyclohexane ring with methyl and ethyl groups at the same carbon atom.
The uniqueness of this compound lies in the specific arrangement of its substituents, which influences its chemical reactivity and physical properties compared to other cycloalkanes.
Eigenschaften
CAS-Nummer |
4258-93-9 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1-methyl-1-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-7-10(2)8-5-4-6-9-10/h3-9H2,1-2H3 |
InChI-Schlüssel |
SSOKTUYAEOXEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


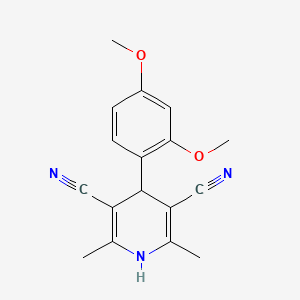


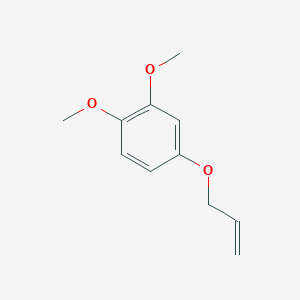
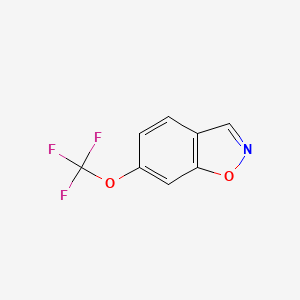

![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
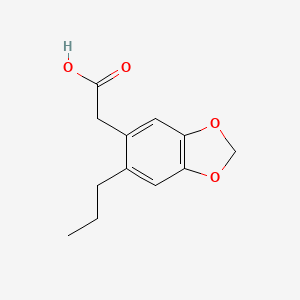

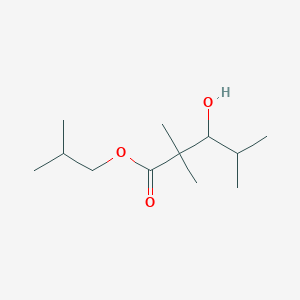
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)
